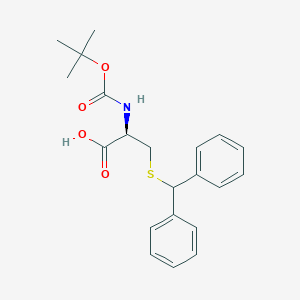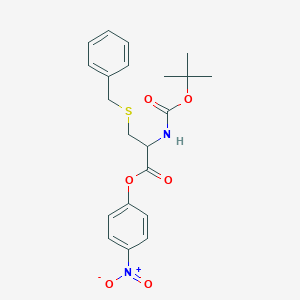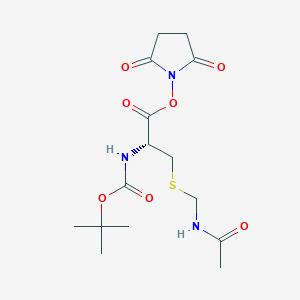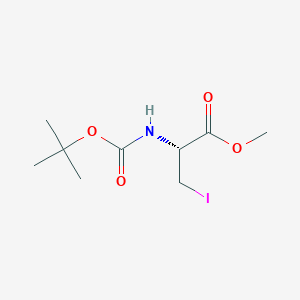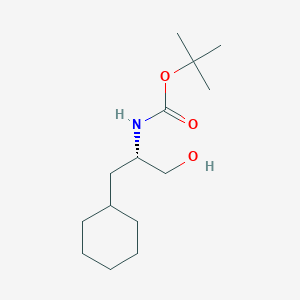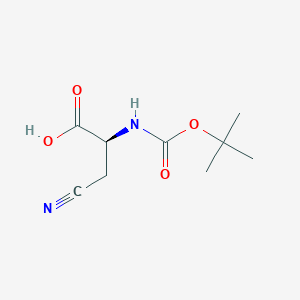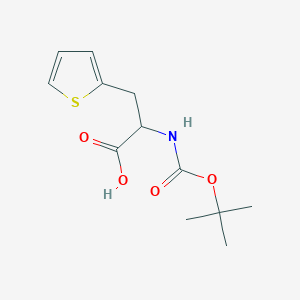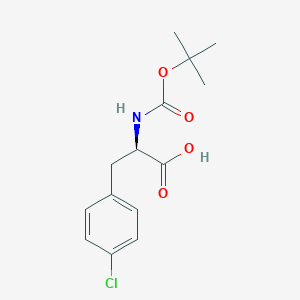
Boc-4-chloro-D-phenylalanine
Overview
Description
Boc-4-chloro-D-phenylalanine, also known as N-tert-Butoxycarbonyl-4-chlorophenyl-D-alanine, is a biochemical used for proteomics research . It has a molecular formula of C14H18ClNO4 and a molecular weight of 299.75 . It is an inhibitor of liver tryptophan-5-hydroxylase and a specific depletor of brain serotonin .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)NC@Hcc1)C(O)=O . The InChI representation is 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 .
Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions involving this compound are not detailed in the available resources.
Physical And Chemical Properties Analysis
It has a melting point of 214-218 °C (dec.) and a predicted boiling point of 339.5±32.0 °C . The predicted density is 1.336±0.06 g/cm3 . It should be stored at 2-8 °C .
Scientific Research Applications
Misaminoacylation of tRNA : Boc-protected derivatives of phenylalanine analogues have been used for the misaminoacylation of tRNA, aiding in the study of protein synthesis mechanisms (Baldini et al., 1988).
Native Chemical Ligation : Boc-protected phenylalanine derivatives are utilized in native chemical ligation, a method for peptide synthesis. This technique is essential in the production of peptides and proteins with specific sequences (Crich & Banerjee, 2007).
Synthesis of Phenylalanine Derivatives : Boc-protected phenylalanine is employed in the Suzuki-Miyaura coupling reactions for producing various phenylalanine derivatives. These derivatives have significant implications in the development of pharmaceuticals and biological studies (Firooznia et al., 1998).
Preparation of Aminomethyl Phenylalanine : Boc-protected aminomethyl phenylalanine is synthesized for its potential applications in medicinal chemistry and peptide synthesis (Hartman & Halczenko, 1991).
Large-Scale Synthesis in Pharmaceutical Intermediate Production : Boc-protected D-phenylalanine is used in large-scale synthesis of pharmaceutical intermediates, showcasing its importance in industrial pharmaceutical manufacturing (Fox et al., 2011).
Synthesis of Phosphotyrosyl Mimetics : Boc-protected phenylalanine analogues are synthesized as phosphotyrosyl mimetics, aiding in the study of cellular signal transduction processes (Oishi et al., 2004).
DNA Sequencing Potential : Boc-protected phenylalanine derivatives are used in the synthesis of FRET cassettes and terminators for DNA sequencing, showcasing its role in advancing genomic research (Nampalli et al., 2002).
Radiation Medicine : Boc-4-chloro-D-phenylalanine is studied for its interactions with DNA in the context of boron neutron capture therapy, a radiation medicine technique (Perry et al., 2020).
Safety and Hazards
Boc-4-chloro-D-phenylalanine should be handled with care to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized . In case of contact, immediate measures such as washing off with soap and plenty of water, rinsing with pure water, or moving the victim into fresh air should be taken .
properties
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBOAZCLSJOBQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427030 | |
| Record name | Boc-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57292-44-1 | |
| Record name | N-(tert-Butoxycarbonyl)-D-4-chlorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57292-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-4-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Phenylalanine, 4-chloro-N-[(1,1-dimethylethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





